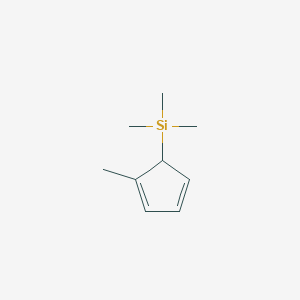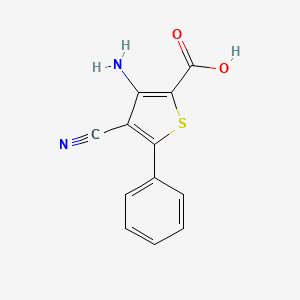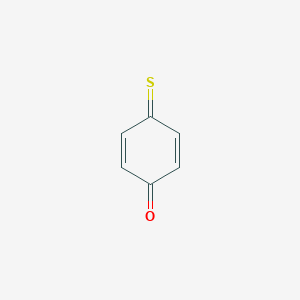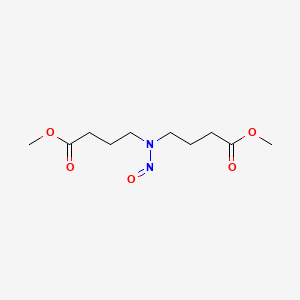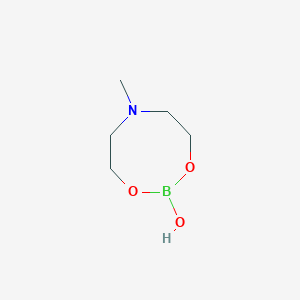
Chloro(tetramethylcyclopropylidene)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(tetramethylcyclopropylidene)acetic acid is an organochlorine compound with a unique structure featuring a tetramethylcyclopropylidene group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(tetramethylcyclopropylidene)acetic acid typically involves the chlorination of tetramethylcyclopropylidene acetic acid. This process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled conditions to ensure selective chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
Chloro(tetramethylcyclopropylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chloro(tetramethylcyclopropylidene)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Chloro(tetramethylcyclopropylidene)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modifying the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- Chloroacetic acid
- Dichloroacetic acid
- Trichloroacetic acid
- Tetramethylcyclopropylidene derivatives
Uniqueness
Chloro(tetramethylcyclopropylidene)acetic acid is unique due to the presence of the tetramethylcyclopropylidene group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other chloroacetic acids and enhances its potential for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
82979-37-1 |
|---|---|
Fórmula molecular |
C9H13ClO2 |
Peso molecular |
188.65 g/mol |
Nombre IUPAC |
2-chloro-2-(2,2,3,3-tetramethylcyclopropylidene)acetic acid |
InChI |
InChI=1S/C9H13ClO2/c1-8(2)6(9(8,3)4)5(10)7(11)12/h1-4H3,(H,11,12) |
Clave InChI |
HCRGJVCKGFJDQK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C(C(=O)O)Cl)C1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




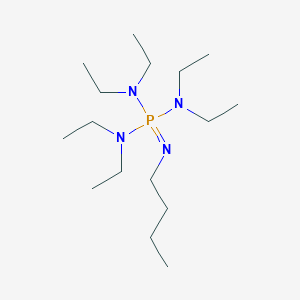
![4-{2-[4-(Dimethylamino)phenyl]hydrazinyl}cyclohexa-3,5-diene-1,2-dione](/img/structure/B14426791.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)

![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
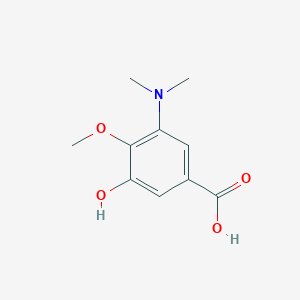
![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)
